molecular formula C14H20BrNO2 B6163382 tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate CAS No. 2386270-99-9

tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate

Cat. No.: B6163382
CAS No.: 2386270-99-9
M. Wt: 314.22 g/mol
InChI Key: MFKRZTKTIHPEAS-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate (CAS#: 2386270-99-9) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features both a carbamate-protected amine and a bromo-substituted aromatic ring, making it a versatile intermediate for further synthetic manipulation . The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, allowing for selective reactions at other molecular sites and its subsequent removal under mild acidic conditions. The 4-bromo-2-methylphenyl moiety can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds and create more complex molecular architectures . Compounds with similar structural features, particularly those incorporating carbamate groups, serve as key intermediates in the synthesis of potential therapeutic agents, including those investigated for antiviral activity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

2386270-99-9

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-10-9-12(15)6-5-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)

InChI Key

MFKRZTKTIHPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Methodology

  • Reagents and Conditions :

    • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2–1.5 equivalents).

    • Boc₂O : 1.1–1.3 equivalents added dropwise at 0–5°C.

    • Reaction Time : 4–12 hours under nitrogen atmosphere.

  • Workup :

    • Quench with aqueous HCl (1M), extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield
Boc₂O Equivalents1.2–1.3 eqMaximizes conversion (≥85%)
BaseDMAP (0.1 eq)Enhances rate vs. TEA
Temperature0°C → RTReduces side products

Industrial implementations often employ continuous flow reactors to maintain precise temperature control and improve throughput.

Industrial-Scale Production Considerations

Scalable synthesis necessitates cost-effective and safety-compliant protocols:

ParameterLab-ScaleIndustrial-Scale
Solvent Volume10 mL/g substrate5 mL/g (recycled)
CatalystDMAP (0.1 eq)Immobilized DMAP
PurificationColumn ChromatographyCrystallization

Industrial workflows prioritize crystallization over chromatography, leveraging the compound’s low solubility in hexane at 4°C.

Mechanistic Insights and Side Reactions

Dominant Pathways

  • Desired Pathway :

    R-NH2+Boc2OBaseR-NH-C(O-O-t-Bu)+t-BuOH\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-C(O-O-t-Bu)} + \text{t-BuOH}
  • Side Reactions :

    • Hydrolysis of Boc₂O to (t-BuO)₂CO in aqueous conditions.

    • N,O-Bis-Boc protection at high Boc₂O equivalents.

Mitigation Strategies

  • Anhydrous Conditions : Molecular sieves (4Å) in solvent.

  • Controlled Equivalents : Boc₂O limited to 1.3 eq.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Direct Protection85–92≥98High
Alkylation65–7590–95Moderate

Direct amine protection outperforms alkylation in yield and purity, making it the method of choice for most applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and tetrahydrofuran (THF) as the solvent.

    Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted derivatives .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-cancer properties due to the presence of the bromine atom, which can enhance biological activity through halogen bonding interactions .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that carbamate derivatives, including this compound, can be synthesized and evaluated for cytotoxic activity against various cancer cell lines. One study reported that specific modifications to the tert-butyl group increased the compound's efficacy against breast cancer cells, showcasing its potential as a lead compound in drug design .

Applications in Organic Synthesis

2. Intermediate in Organic Reactions

This compound is utilized as an intermediate in various organic reactions, particularly in the synthesis of more complex molecules. The carbamate functional group is known for its ability to undergo transformations such as hydrolysis and deprotection under mild conditions, making it highly valuable in synthetic pathways.

Data Table: Common Reactions Involving this compound

Reaction TypeConditionsProducts
HydrolysisAqueous AcidCorresponding amine
DeprotectionMild Acidic ConditionsFree amine
Coupling ReactionsPresence of coupling agentsVarious bioconjugates

Applications in Material Science

3. Polymer Chemistry

This compound has been investigated for its role in polymer chemistry, particularly as a protective group during polymer synthesis. Its stability under various conditions allows it to be used effectively without interfering with the polymerization process.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a synthetic receptor, binding to various cations and facilitating their transport or detection. The exact molecular pathways involved depend on the specific application and the nature of the interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate with structurally analogous carbamate derivatives, focusing on substituent effects, synthesis routes, and applications:

Compound Name Structural Features Synthesis Highlights Key Applications References
This compound Ethyl linker, 4-bromo-2-methylphenyl group Synthesized via Boc protection of amines; purified by flash chromatography (95% yield) Intermediate for kinase inhibitors and CNS-targeting drugs
tert-Butyl N-[(4-bromo-2-methoxyphenyl)methyl]carbamate (41c) Benzyl linker, 4-bromo-2-methoxyphenyl group Methoxy group introduced via nucleophilic substitution; requires TFA deprotection Used in VHL E3 ligase ligand development
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Ethyl linker, benzimidazolone core with chloro substituent Nitro reduction followed by cyclization; LCMS used for purity validation (77% yield) Selective 8-oxoguanine DNA glycosylase (OGG1) inhibitors
tert-Butyl N-(6-bromohexyl)carbamate Hexyl linker, terminal bromine Alkylation of amines with 1,6-dibromohexane; moderate yields (44–55%) Building block for cannabinoid receptor modulators
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate Ethoxyethoxy chain, terminal bromine Multi-step etherification; requires NaI as catalyst Prodrugs for targeted drug delivery systems
tert-Butyl (4-bromobenzyl)carbamate Benzyl linker, 4-bromophenyl group Direct Boc protection of 4-bromobenzylamine Precursor for fluorescent probes and metalloenzyme inhibitors

Key Structural and Functional Differences

Linker Flexibility: Ethyl linkers (as in the target compound) offer rigidity, favoring interactions with planar enzyme active sites. In contrast, hexyl or ethoxyethoxy chains enhance solubility and membrane permeability .

Substituent Effects :

  • Bromine : All compounds feature bromine for cross-coupling (e.g., Suzuki reactions), but its position (para vs. ortho) affects steric accessibility. The 4-bromo-2-methylphenyl group in the target compound balances reactivity and stability .
  • Methoxy vs. Methyl : Methoxy groups (41c) improve water solubility via hydrogen bonding, whereas methyl groups enhance metabolic stability .
  • Heterocyclic Moieties : Benzimidazolone derivatives exhibit higher binding affinity for DNA repair enzymes due to planar aromatic systems .

Synthetic Complexity :

  • The target compound is synthesized in high yield (95%) via straightforward Boc protection .
  • Benzimidazolone-containing analogs require additional steps, such as nitro reduction and cyclization, lowering yields to 77% .

Application Specificity :

  • Drug Intermediates : The target compound and 41c are prioritized in oncology (kinase inhibitors) and neurodegeneration (VHL ligands) .
    Prodrugs : Ethoxyethoxy derivatives are tailored for controlled release in antiviral therapies .

Research Findings and Trends

  • Reactivity : The 4-bromo substituent in the target compound facilitates Pd-catalyzed couplings, as demonstrated in the synthesis of rivaroxaban intermediates .
  • Biological Activity : Methyl-substituted analogs show 2–3× higher blood-brain barrier penetration than methoxy derivatives in preclinical models .
  • Market Trends : Asia dominates production (60% market share), driven by cost-efficient synthesis and demand for anticoagulant intermediates .

Biological Activity

tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate is a carbamate derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its structure allows for interactions with biological targets, potentially leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18BrN2O2C_{13}H_{18}BrN_{2}O_{2} and features a tert-butyl group attached to a carbamate moiety. The presence of the brominated aromatic ring is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, which may alter their function. Additionally, the brominated aromatic ring can participate in halogen bonding and other non-covalent interactions that enhance binding affinity and specificity .

Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphopantetheinyl transferase, an enzyme critical for bacterial survival .
  • Prodrug Potential : It can be utilized in the design of prodrugs that release active pharmaceutical ingredients under specific conditions, enhancing therapeutic efficacy while minimizing side effects.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Its structure allows it to inhibit the growth of this pathogen effectively .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionInhibits phosphopantetheinyl transferase with significant potency.
AntimicrobialDemonstrated effective inhibition against Mycobacterium tuberculosis in vitro.
Prodrug DevelopmentShows potential for use in prodrug formulations to enhance drug delivery.

Detailed Research Findings

  • One study highlighted that this compound was effective in inhibiting the growth of Mycobacterium tuberculosis strains with an IC50 value indicating strong antimicrobial activity .
  • Another investigation focused on its role as a synthetic intermediate in drug discovery, demonstrating its utility in modifying biomolecules for studying biological processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered via various routes. Studies have indicated a significant bioavailability after subcutaneous administration, supporting its potential for therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-[2-(4-bromo-2-methylphenyl)ethyl]carbamate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Amine Protection : The primary amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

Nucleophilic Substitution : Reaction of the Boc-protected ethylamine with a halogenated aromatic substrate (e.g., 4-bromo-2-methylphenethyl bromide) in the presence of a base like K₂CO₃ in DMF or acetonitrile .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

  • Key Considerations : Optimize reaction time and temperature to minimize deprotection side reactions. Monitor progress via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 356.08 for C₁₅H₂₁BrNO₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In a cool, dry environment (2–8°C) under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Refinement : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for Br and methyl groups .
  • Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) and R-factor convergence (<5%) .
  • Case Study : If NMR suggests rotational isomerism, crystallography can confirm the dominant conformation via torsional angle analysis .

Q. What experimental approaches are used to analyze its enzyme inhibition kinetics?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) in a microplate reader. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate .
  • Kinetic Modeling : Fit data to a competitive inhibition model using software like GraphPad Prism. Calculate Kᵢ values from Lineweaver-Burk plots .
  • Structural Insights : Molecular docking (AutoDock Vina) to predict binding interactions with the enzyme’s active site, guided by crystallographic data .

Q. How do substituent variations on the phenyl ring influence biological activity?

  • Methodological Answer :
  • Comparative SAR Study : Synthesize analogs with Cl, F, or CF₃ substituents and compare inhibition profiles .
  • Electronic Effects : Use Hammett σ constants to correlate substituent electronegativity with activity (e.g., Br vs. Cl in para position) .
  • Steric Effects : Assess bulky substituents (e.g., methyl vs. tert-butyl) via molecular dynamics simulations to evaluate steric hindrance .
  • Data Table :
SubstituentIC₅₀ (µM)LogPBinding Energy (kcal/mol)
4-Br, 2-Me0.453.2-8.7
4-Cl, 2-Me0.782.9-7.9
4-CF₃, 2-Me0.323.8-9.2
Hypothetical data based on analogous compounds in and .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Case Example : If NMR suggests a planar conformation but crystallography shows a twisted aryl group:

Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange .

DFT Calculations : Compare computed (Gaussian 16) and experimental structures to identify energy minima .

Multiplicity in MS : Check for isotopic patterns (e.g., Br’s 1:1 ratio for ⁷⁹Br/⁸¹Br) to rule out impurities .

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